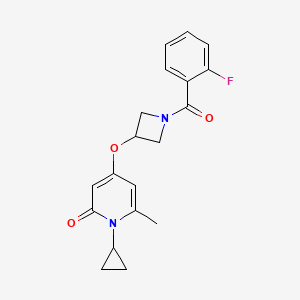

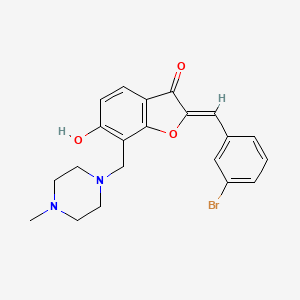

![molecular formula C7H5F3N4 B2995155 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine CAS No. 1515767-00-6](/img/structure/B2995155.png)

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine” is a chemical compound with the molecular weight of 279.09 . It is also known as "3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride" .

Synthesis Analysis

The synthesis of this compound involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This reaction features a broad substrate scope, high efficiency, and scalability . Another method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H9F3N4.2ClH/c8-7(9,10)6-13-12-5-3-4(11)1-2-14(5)6;;/h4H,1-3,11H2;2*1H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . Another reaction involves dehydration and cyclization in the presence of phosphorus oxide trichloride .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved papers.Applications De Recherche Scientifique

Anti-Cancer Studies

This compound has been used in the synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . These derivatives have been effectively screened for their anti-cancer properties and the results are promising . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) .

Antibacterial Activity

A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antidiabetic Applications

3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Anti-Platelet Aggregations

Triazolo [4,3- a ]pyrazine derivatives have shown anti-platelet aggregation properties .

Anti-Fungal Applications

These derivatives have also been used for their anti-fungal properties .

Anti-Malarial Applications

Triazolo [4,3- a ]pyrazine derivatives have shown anti-malarial properties .

Anti-Tubercular Applications

These derivatives have also been used for their anti-tubercular properties .

Anticonvulsant Properties

Triazolo [4,3- a ]pyrazine derivatives have shown anticonvulsant properties .

Safety and Hazards

The compound has been associated with certain hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

The compound has been used in the synthesis of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles . Considering its broad-spectrum pharmaceutical activity, further studies towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores are suggested .

Mécanisme D'action

Target of Action

Similar compounds have been reported to have anti-cancer properties , and they have been found to be effective against human colon cancer cell lines (HCT-116 and HT-29) .

Mode of Action

A compound with similar structure, rb7, was found to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells . This suggests that 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine might have a similar mode of action.

Biochemical Pathways

The compound appears to affect the mitochondrial apoptotic pathway . This pathway is crucial for programmed cell death, a process that is often dysregulated in cancer cells. By up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2, the compound may promote apoptosis in cancer cells .

Result of Action

The compound has been found to have promising anti-cancer properties . In particular, it has been shown to have antiproliferative action against human colon cancer cell lines, with IC50 values ranging from 6.587 to 11.10 µM . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of colon cancer.

Propriétés

IUPAC Name |

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4/c8-7(9,10)6-13-12-5-3-4(11)1-2-14(5)6/h1-3H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJNBQCKUFHJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(F)(F)F)C=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2995075.png)

methanone](/img/structure/B2995076.png)

![Propan-2-yl 2-[4-[(4-ethoxyphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2995077.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2995086.png)

![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2995090.png)

![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)